molecular formula C14H17N5O B13824676 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Cat. No.: B13824676
M. Wt: 271.32 g/mol
InChI Key: WXPIPLUNYSBFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring fused with a piperazine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperazine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50°C and 100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-(substituted)-piperazin-1-yl)cinnolines

Uniqueness

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one stands out due to its unique combination of a triazine ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c20-13-10-15-17-14(16-13)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17,20)

InChI Key

WXPIPLUNYSBFBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=CC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.